molecular formula C14H14N2 B099307 9,10-Dihydro-1,2-phenanthrenediamine CAS No. 18264-92-1

9,10-Dihydro-1,2-phenanthrenediamine

Cat. No. B099307
CAS RN: 18264-92-1
M. Wt: 210.27 g/mol
InChI Key: VNSDFQDTCWUTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydro-1,2-phenanthrenediamine, also known as DPD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising area of study for researchers in various fields.

Mechanism of Action

The mechanism of action of 9,10-Dihydro-1,2-phenanthrenediamine is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. This mechanism has been studied extensively and has been found to be effective in a range of applications.
Biochemical and Physiological Effects:
9,10-Dihydro-1,2-phenanthrenediamine has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

9,10-Dihydro-1,2-phenanthrenediamine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively detect metal ions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment for detection.

Future Directions

There are several future directions for research on 9,10-Dihydro-1,2-phenanthrenediamine, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 9,10-Dihydro-1,2-phenanthrenediamine for use in various applications.
In conclusion, 9,10-Dihydro-1,2-phenanthrenediamine is a promising area of study for researchers in various fields. Its potential applications in scientific research, as well as its range of biochemical and physiological effects, make it a valuable tool for investigating a variety of phenomena. With further research, 9,10-Dihydro-1,2-phenanthrenediamine has the potential to contribute to the development of new therapies and technologies in a range of fields.

Synthesis Methods

9,10-Dihydro-1,2-phenanthrenediamine can be synthesized using a variety of methods, including the reduction of 9,10-phenanthrenequinone with sodium borohydride or the reaction of 1,2-dibromo-9,10-phenanthrenequinone with ammonia. These methods have been used successfully to produce high-quality 9,10-Dihydro-1,2-phenanthrenediamine for research purposes.

Scientific Research Applications

9,10-Dihydro-1,2-phenanthrenediamine has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of various organic compounds. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have potential applications in the fields of biochemistry, pharmacology, and materials science.

properties

CAS RN

18264-92-1

Product Name

9,10-Dihydro-1,2-phenanthrenediamine

Molecular Formula

C14H14N2

Molecular Weight

210.27 g/mol

IUPAC Name

9,10-dihydrophenanthrene-1,2-diamine

InChI

InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2

InChI Key

VNSDFQDTCWUTAH-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31

Canonical SMILES

C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31

synonyms

9,10-Dihydro-1,2-phenanthrenediamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.